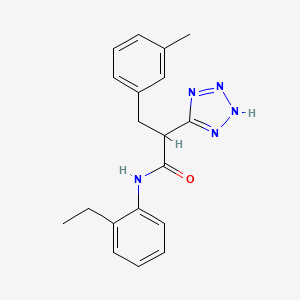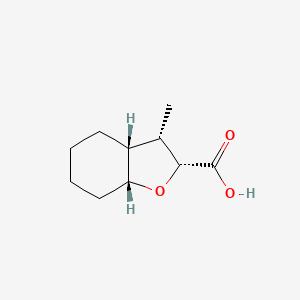
2-(Pyridin-4-yl)morpholine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyridin-4-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O and a molecular weight of 237.13 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)morpholine dihydrochloride” consists of a pyridine ring attached to a morpholine ring . The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H .Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)morpholine dihydrochloride” is a solid substance stored at room temperature . Its molecular weight is 237.13 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Catalyst in Organic Synthesis
2-(Pyridin-4-yl)morpholine dihydrochloride is involved in catalytic processes. For example, a related pyridine-containing palladium-N-heterocyclic carbene complex demonstrated high efficiency in Suzuki–Miyaura and Sonogashira cross-coupling reactions, suggesting potential utility in facilitating similar organic transformations (Reddy et al., 2016).
Photophysical Properties
The compound has been studied for its photophysical properties, where modifications with phenylsulfonyl, morpholino, and 4-diethylamino groups significantly affected the fluorescence properties. Methoxypyridine and morpholinopyridine compounds showed high fluorescence quantum yields in solution and solid states (Hagimori et al., 2019).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, including derivatives with 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have shown corrosion inhibition properties on mild steel, providing insights into applications in materials and corrosion engineering (Das et al., 2017).
Photoluminescence in Solution
Copper(I) complexes including morpholine derivatives exhibited photoluminescence in noncoordinating solvents, indicating potential for applications in materials science and optoelectronics (Vogler & Kunkely, 1986).
Kinase Inhibition
Morpholine derivatives, including 4-(Pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for kinase inhibition, particularly for PI3K and PIKKs, due to their ability to form key hydrogen bonding interactions. This highlights the potential application in the development of new therapeutic agents (Hobbs et al., 2019).
Insecticidal Activity
Pyridine derivatives, including those with morpholine groups, have been synthesized and tested for insecticidal activity against the cowpea aphid, showing promising results for agricultural applications (Bakhite et al., 2014).
Safety and Hazards
The safety information available indicates that “2-(Pyridin-4-yl)morpholine dihydrochloride” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
While specific future directions for “2-(Pyridin-4-yl)morpholine dihydrochloride” are not available, the use of pyrrolidine rings in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring makes these compounds valuable in the design of new drugs .
Mécanisme D'action
Target of Action
This compound belongs to the class of aromatic heterocycles and is often used as a building block in chemical synthesis
Mode of Action
Compounds containing a pyrrolidine ring, which is present in this molecule, are known to exhibit diverse biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways . The downstream effects would depend on the specific targets and pathways involved.
Propriétés
IUPAC Name |
2-pyridin-4-ylmorpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFLOFBPJWRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)morpholine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

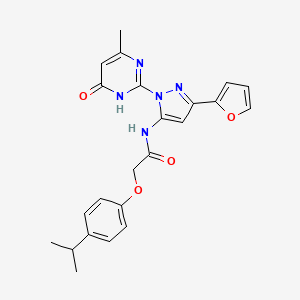
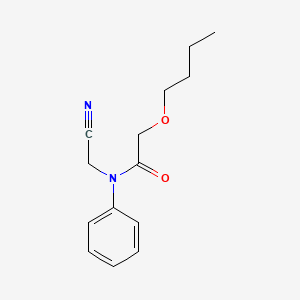
![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
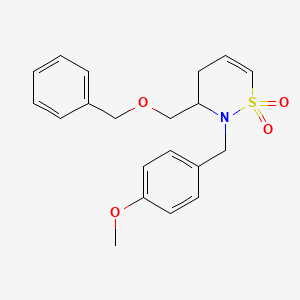
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)
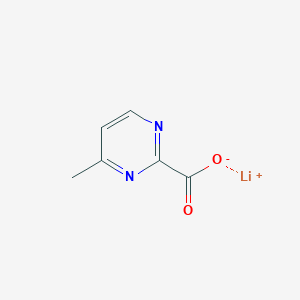
![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)
